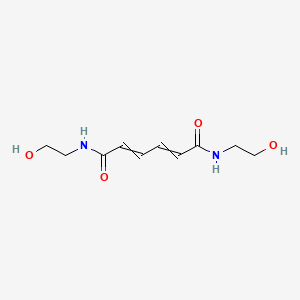
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is a chemical compound with a unique structure that includes two hydroxyethyl groups attached to a hexa-2,4-dienediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide typically involves the reaction of hexa-2,4-dienediamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using large-scale techniques such as distillation or extraction.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the hexa-2,4-dienediamide backbone can be reduced to form saturated compounds.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated diamides.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bonds in the hexa-2,4-dienediamide backbone may also interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but with an ethylenediamine backbone instead of hexa-2,4-dienediamide.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains four hydroxyethyl groups attached to an ethylenediamine backbone.
N,N-Bis(salicylidene)ethylenediamine: Contains salicylidene groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is unique due to its hexa-2,4-dienediamide backbone, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
150050-18-3 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
N,N'-bis(2-hydroxyethyl)hexa-2,4-dienediamide |
InChI |
InChI=1S/C10H16N2O4/c13-7-5-11-9(15)3-1-2-4-10(16)12-6-8-14/h1-4,13-14H,5-8H2,(H,11,15)(H,12,16) |
InChI-Schlüssel |
JDMWIAYKPAHDGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)C=CC=CC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


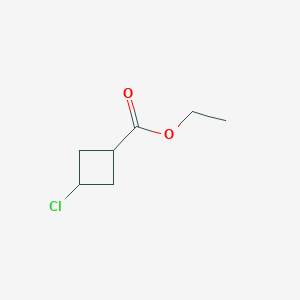


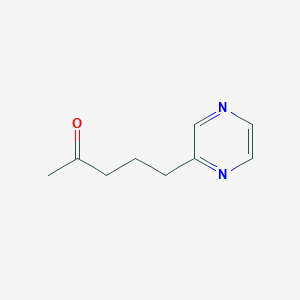
![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
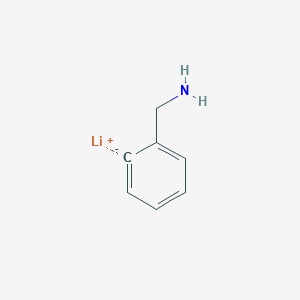
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
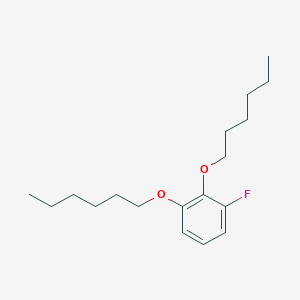
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)
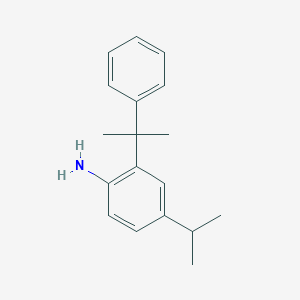
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
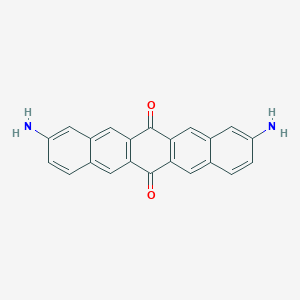
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
